molecular formula C38H76O2 B1594551 Arachidyl stearate CAS No. 22413-02-1

Arachidyl stearate

Cat. No.: B1594551
CAS No.: 22413-02-1
M. Wt: 565 g/mol
InChI Key: SOCXDNMHDNVKIL-UHFFFAOYSA-N
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Scientific Research Applications

Arachidyl stearate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

    Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.

    Biology: Investigated for its role in lipid metabolism and its effects on cell membrane properties.

    Medicine: Explored for its potential use in topical formulations for skin conditions due to its emollient properties.

    Industry: Widely used in the formulation of cosmetics, personal care products, and lubricants.

Preparation Methods

Synthetic Routes and Reaction Conditions

Arachidyl stearate can be synthesized through the esterification of stearic acid with arachidyl alcohol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of arachidonyl stearate often involves the use of continuous esterification processes. These processes utilize high temperatures and pressures to achieve efficient conversion rates. The reactants are fed into a reactor where they are mixed with the catalyst and heated to the desired temperature. The ester product is then separated from the reaction mixture through distillation or other purification techniques .

Chemical Reactions Analysis

Types of Reactions

Arachidyl stearate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the cleavage of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of stearic acid and arachidyl alcohol . Transesterification, on the other hand, involves the exchange of the ester group with another alcohol, producing a different ester and alcohol as products .

Common Reagents and Conditions

    Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst, heat.

    Transesterification: Alcohol (e.g., methanol), acid (e.g., sulfuric acid) or base (e.g., sodium methoxide) catalyst, heat.

Major Products

    Hydrolysis: Stearic acid and arachidyl alcohol.

    Transesterification: New ester and alcohol depending on the reactants used.

Properties

IUPAC Name

icosyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H76O2/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-37-40-38(39)36-34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2/h3-37H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCXDNMHDNVKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H76O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066793
Record name Icosyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22413-02-1
Record name Octadecanoic acid, eicosyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22413-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arachidyl stearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022413021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, eicosyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Icosyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Icosyl stearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.866
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ARACHIDYL STEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28QZJ0149W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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